Ethanethiol, 2-[(phenylmethyl)thio]-
Description
Ethanethiol, 2-[(phenylmethyl)thio]- is a sulfur-containing organic compound characterized by an ethanethiol backbone (HS-CH2-CH2-) modified with a (phenylmethyl)thio (-S-CH2-C6H5) substituent on the second carbon. This structure introduces dual sulfur functionalities: a thiol (-SH) group and a thioether (-S-) linkage. Its molecular formula is C9H12S2, with a molecular weight of 184 g/mol .
Properties
CAS No. |
69078-70-2 |
|---|---|
Molecular Formula |
C9H12S2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
2-benzylsulfanylethanethiol |
InChI |
InChI=1S/C9H12S2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
VZXMYFJZZWWXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanethiol, 2-[(phenylmethyl)thio]- can be synthesized through several methods. One common approach involves the reaction of ethanethiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of ethanethiol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, ethanethiol, 2-[(phenylmethyl)thio]- is often produced by the reaction of ethylene with hydrogen sulfide in the presence of a catalyst. This method is efficient and allows for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, ethanethiol, 2-[(phenylmethyl)thio]- can be oxidized using bromine or iodine to form a disulfide compound.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.
Common Reagents and Conditions
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous solution.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) as a base in the presence of benzyl chloride.
Major Products Formed
Oxidation: Disulfides (R–S–S–R’).
Reduction: Thiols (R–SH).
Substitution: Thiol-substituted compounds.
Scientific Research Applications
Ethanethiol, 2-[(phenylmethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to incorporate thiol functional groups into molecules.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins, which are essential for protein structure and function.
Medicine: Thiol-containing compounds are used in pharmaceuticals for their antioxidant properties and ability to chelate heavy metals.
Industry: Ethanethiol, 2-[(phenylmethyl)thio]- is used in the production of various chemicals and as an odorant in natural gas to detect leaks.
Mechanism of Action
The mechanism of action of ethanethiol, 2-[(phenylmethyl)thio]- involves its thiol group, which can form strong bonds with metals and participate in redox reactions. In biological systems, thiols can form disulfide bonds, which are crucial for maintaining the three-dimensional structure of proteins. The compound can also act as a nucleophile, participating in substitution reactions.
Comparison with Similar Compounds
Structural Analogs
The compound is compared to three key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Ethanethiol, 2-[(phenylmethyl)thio]- | Not provided | C9H12S2 | 184 | Ethanethiol with benzylthio substituent |
| Ethanethiol, 2-(phenylthio)- | 17109-66-9 | C8H10S2 | 170.29 | Ethanethiol with phenylthio substituent |
| Ethanethiol, 2-(3-thienylthio)- | 239074-98-7 | C6H8S3 | 176 | Ethanethiol with thienylthio substituent |
| Benzenemethanethiol | 100-53-8 | C7H8S | 124.20 | Benzyl mercaptan (simpler thiol) |
Physicochemical Properties
- Ethanethiol, 2-[(phenylmethyl)thio]- : The benzylthio group increases steric bulk compared to phenylthio or thienylthio analogs, likely elevating its boiling point and reducing solubility in polar solvents.
- Ethanethiol, 2-(3-thienylthio)- : The thienyl ring introduces a heterocyclic sulfur atom, altering electronic properties and possibly increasing oxidation susceptibility compared to benzyl/phenyl analogs .
Reactivity and Functional Behavior
- Thiol vs. Thioether Reactivity : The thiol group (-SH) in the target compound can oxidize to form disulfides, while the thioether (-S-) may oxidize to sulfoxides or sulfones under stronger conditions. This dual functionality distinguishes it from benzenemethanethiol, which lacks a thioether group .
Research Findings and Gaps
- Analytical Challenges : The compound’s structural complexity may complicate chromatographic separation, as seen in ’s MRM-based LC-MS methods for thiols .
- Synthetic Routes: No synthesis details are provided; future work could explore efficient pathways for introducing the benzylthio group to ethanethiol.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(phenylmethyl)thio]ethanethiol, and what are typical yields?
- Answer : A DABCO-catalyzed 1,6-conjugate addition reaction between benzyl mercaptan and para-quinone methides (p-QMs) in acetone at room temperature is a validated route. The crude product is purified via flash chromatography, though exact yields require optimization based on substituent effects . Alternative routes may involve nucleophilic substitution of benzyl halides with ethanethiol derivatives under basic conditions.
Q. How can researchers confirm the structural integrity and purity of 2-[(phenylmethyl)thio]ethanethiol post-synthesis?
- Answer : Use a combination of 1H/13C NMR to identify thioether (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak (expected m/z ~214 for C9H12S2). FTIR can verify S-H (~2550 cm⁻¹) and C-S (700–600 cm⁻¹) stretches. Cross-reference with computational spectra (e.g., NIST Chemistry WebBook analogs) for validation .
Q. What safety protocols are critical when handling 2-[(phenylmethyl)thio]ethanethiol?
- Answer : Thiols are prone to oxidation; store under nitrogen at –20°C. Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatile sulfur byproducts. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in thioether formation during synthesis?
- Answer : Electron-deficient p-QMs favor nucleophilic attack at the β-position, while bulky substituents on the benzyl group may reduce reaction efficiency. Catalysts like DABCO enhance selectivity by stabilizing transition states via hydrogen bonding. Solvent polarity (e.g., acetone vs. THF) modulates reaction rates and selectivity .
Q. What computational strategies predict the reactivity of 2-[(phenylmethyl)thio]ethanethiol in catalytic systems?
- Answer : Density Functional Theory (DFT) models can map electron density distributions, identifying nucleophilic (sulfur) and electrophilic (benzyl carbon) sites. Molecular dynamics simulations assess solubility and aggregation behavior in solvents. Benchmark against analogs like 2-(2-iodophenyl)ethanethiol (CAS 5402-55-1) for validation .
Q. How does the benzylthio substituent impact the compound’s stability under oxidative conditions?
- Answer : The benzyl group provides limited steric protection to the thiol, making the compound susceptible to oxidation. Cyclic voltammetry can quantify oxidation potentials. Stabilization strategies include derivatization (e.g., disulfide formation) or encapsulation in cyclodextrins .
Q. What analytical challenges arise in quantifying trace degradation products of 2-[(phenylmethyl)thio]ethanethiol?
- Answer : LC-MS/MS with reverse-phase columns (C18) and MRM (multiple reaction monitoring) is optimal for detecting sulfonic acid or disulfide byproducts. Internal standards (e.g., deuterated analogs) improve quantification accuracy .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
